molecular formula C10H11N3 B13563603 (3-(1H-Pyrazol-3-yl)phenyl)methanamine

(3-(1H-Pyrazol-3-yl)phenyl)methanamine

Cat. No.: B13563603
M. Wt: 173.21 g/mol
InChI Key: LCEPVUBFYNACIV-UHFFFAOYSA-N
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Description

(3-(1H-Pyrazol-3-yl)phenyl)methanamine is an organic compound that features a pyrazole ring attached to a phenyl group, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-Pyrazol-3-yl)phenyl)methanamine typically involves the reaction of a pyrazole derivative with a benzyl halide under basic conditions. One common method includes the use of sodium hydride as a base and dimethylformamide as a solvent. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the benzyl halide, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3-(1H-Pyrazol-3-yl)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

(3-(1H-Pyrazol-3-yl)phenyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3-(1H-Pyrazol-3-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1-Phenyl-1H-pyrazol-3-yl)methanamine
  • N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate
  • (1-Phenyl-1H-pyrazol-4-yl)methanamine

Uniqueness

(3-(1H-Pyrazol-3-yl)phenyl)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new drugs and materials.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

[3-(1H-pyrazol-5-yl)phenyl]methanamine

InChI

InChI=1S/C10H11N3/c11-7-8-2-1-3-9(6-8)10-4-5-12-13-10/h1-6H,7,11H2,(H,12,13)

InChI Key

LCEPVUBFYNACIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=NN2)CN

Origin of Product

United States

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